2-(Methylsulfonyl)pyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

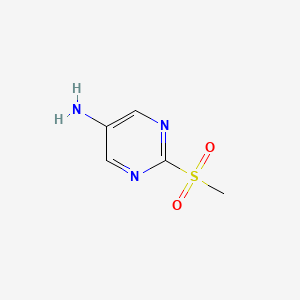

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELVQVPQIRFOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338451 | |

| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-92-2 | |

| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylsulfonyl)pyrimidin-5-amine chemical properties

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-amine: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in nucleic acids and its role as a versatile building block in drug design.[1] Within this class, this compound has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the potent electron-withdrawing methylsulfonyl group at the C2 position, render it an important electrophilic partner in covalent chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery and chemical biology, with a focus on its utility as a cysteine-selective covalent modifier.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇N₃O₂S

-

Molecular Weight: 185.20 g/mol

-

CAS Number: 17754-86-4

Computed Physicochemical Data

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological systems.

| Property | Value | Source |

| XLogP3 | -0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 185.026247 g/mol | N/A |

| Topological Polar Surface Area (TPSA) | 99.1 Ų | N/A |

Experimental Properties

Experimental data provides real-world characterization of the compound's physical state and solubility.

| Property | Value | Source |

| Melting Point | 205 - 210 °C | |

| Boiling Point | 446 °C (Predicted) | |

| Solubility | Good aqueous stability and solubility (mM range) | [3][4] |

Synthesis and Chemical Reactivity

The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a reliable multi-step process, culminating in a highly reactive species primed for applications in covalent modification.

General Synthetic Pathway

A common and efficient strategy for preparing 2-(methylsulfonyl)pyrimidine derivatives involves a three-step sequence:

-

Cyclocondensation: Reaction of a suitable precursor, such as a malonate derivative, with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[5]

-

Derivatization (Optional): Functionalization of the pyrimidine ring as needed.

-

Oxidation: Conversion of the methylthioether to the corresponding methylsulfone. This oxidation is the key step that activates the C2 position for nucleophilic attack. Common oxidants for this transformation include Oxone or meta-chloroperoxybenzoic acid (m-CPBA).[5]

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Experimental Protocol: Synthesis from 2-(Methylthio)pyrimidin-5-amine

This protocol describes the oxidation step, which is critical for activating the molecule.

Materials:

-

2-(Methylthio)pyrimidin-5-amine

-

Oxone (Potassium peroxymonosulfate)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone (approx. 2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford pure this compound.

Core Reactivity: Cysteine-Selective S-Arylation

The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group (as methylsulfinate). This makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[6]

This reactivity has been expertly harnessed for the selective arylation of cysteine residues in proteins.[3][4] The soft thiol nucleophile of a cysteine side chain readily attacks the electron-deficient C2 carbon, displacing the methylsulfinate and forming a highly stable covalent thioether bond.[7]

Key Features of Reactivity:

-

Mechanism: The reaction proceeds via a Meisenheimer intermediate in a classic SₙAr mechanism.[7]

-

Selectivity: These reagents show a strong preference for soft thiol nucleophiles (cysteine) over other nucleophilic amino acid side chains (e.g., lysine, serine). Unlike maleimides, they do not react with oxidized sulfur species like sulfenic acids.[3][4][7]

-

Tunability: The reactivity of the 2-sulfonylpyrimidine core can be finely tuned over several orders of magnitude by introducing different substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position, for instance, significantly enhance the reaction rate.[3][4]

-

pH Dependence: The reaction rate is pH-dependent, generally proceeding faster at slightly basic pH (e.g., pH 7.0-8.0) where the cysteine thiol is more likely to be in its more nucleophilic thiolate form.[3][4]

Caption: SₙAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.

Applications in Drug Discovery & Chemical Biology

The unique reactivity profile of the 2-sulfonylpyrimidine scaffold makes it a valuable tool for developing next-generation therapeutics and chemical probes.

Targeted Covalent Inhibitors (TCIs)

2-Sulfonylpyrimidines serve as highly effective "warheads" for the design of TCIs. By incorporating this moiety into a ligand that directs it to the binding site of a target protein, a covalent bond can be formed with a nearby, non-catalytic cysteine residue. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

-

Advantages over Traditional Warheads: Compared to widely used acrylamides and maleimides, 2-sulfonylpyrimidines form thioether conjugates that are not susceptible to retro-Michael reactions or thiol exchange, leading to greater in vivo stability.[3][4]

-

Notable Examples:

-

BTK Inhibitors: Researchers have successfully replaced the acrylamide warhead in the BTK inhibitor Ibrutinib with a 2-sulfonylpyrimidine moiety, yielding potent covalent inhibitors with a similar biological profile.[7]

-

WRN Helicase Inhibitors: A 2-sulfonylpyrimidine core was identified in a high-throughput screen as a covalent inhibitor of WRN helicase, a promising target in oncology. Mass spectrometry confirmed the covalent modification mechanism.[6]

-

p53 Stabilization: The prototypical 2-methylsulfonyl pyrimidine, PK11000, was reported as a stabilizer of thermolabile p53 cancer mutants, demonstrating its potential in targeting challenging protein-protein interactions.[3][4]

-

Bioconjugation and Proteomics

The chemoselective and rapid reaction with cysteine under biocompatible conditions makes 2-sulfonylpyrimidines excellent reagents for protein labeling and bioconjugation.[3][4][8]

-

Protein Arylation: They can be used to attach probes, tags (like biotin or fluorophores), or other molecules to specific cysteine residues on proteins for proteomics studies.

-

Improved Properties: Compared to other arylation agents like methylsulfonylbenzothiazoles (MSBTs), 2-sulfonylpyrimidine derivatives often exhibit significantly better aqueous solubility, reducing the need for organic co-solvents that can perturb protein structure.[3][4]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) from the supplier.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is often 2-8°C.[11][12]

Conclusion

This compound is more than just a heterocyclic compound; it is a precisely engineered electrophilic tool for modern chemical biology and drug discovery. Its robust synthesis, tunable reactivity, and exquisite selectivity for cysteine have established it as a premier warhead for targeted covalent inhibitors and a valuable reagent for bioconjugation. The stability of the resulting thioether linkage addresses a key liability of previous generations of covalent modifiers. As researchers continue to seek novel ways to modulate challenging drug targets, the strategic application of the 2-sulfonylpyrimidine scaffold is poised to deliver new classes of potent and durable therapeutics.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Convenient synthesis of 2-(methylsulfonyl)

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Synthesis of 5-methylsulfonylpyrimidines and their fused deriv

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central. [Link]

- Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives - Solomyannii. Ukrainian Biochemical Journal. [Link]

- Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem. PubChem. [Link]

- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide | C14H15N3O3S | CID 133080771 - PubChem. PubChem. [Link]

- 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem. PubChem. [Link]

- Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput DNA Unwinding Assay. Semantic Scholar. [Link]

- Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

- Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. Journal of the Chemical Society C. [Link]

- Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.

- Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][4][6][14]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. PubMed. [Link]

- Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl

- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

- Novel Benzo[3][5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evalu

- Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

- 2-(2-Furanyl)-7-phenyl[3][4][14]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. PubMed. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-AMino-5-(Methylsulfonyl)pyridine CAS#: 35196-11-3 [m.chemicalbook.com]

- 12. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid | 2356229-58-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(Methylsulfonyl)pyrimidin-5-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2-(Methylsulfonyl)pyrimidin-5-amine, a heterocyclic compound of interest due to its prevalence in medicinally relevant scaffolds.[3][4] We will move beyond a simple recitation of techniques, instead focusing on the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. The causality behind experimental choices, the interpretation of complex data, and the synergistic power of these techniques will be detailed to provide a self-validating framework for structural confirmation.

Introduction: The Imperative of Structural Integrity

The journey from a promising chemical entity to a viable therapeutic agent is long and fraught with challenges.[5][6] A critical, non-negotiable step in this process is the precise characterization of the active pharmaceutical ingredient (API). An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic safety issues. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific and ethical necessity.[1]

This compound, with its distinct arrangement of a pyrimidine ring, a sulfonyl group, and an amine substituent, presents a unique set of analytical signatures. This guide will dissect these signatures, demonstrating how each analytical technique provides a piece of the structural puzzle, culminating in a cohesive and irrefutable structural assignment.

The Analytical Triad: A Symphony of Techniques

The robust elucidation of a novel chemical entity relies on the convergence of data from orthogonal analytical methods. For this compound, our primary tools will be:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom, revealing the connectivity and spatial relationships within the molecule.[7][8][9]

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition, and to gain structural insights through controlled fragmentation.[7]

-

Single Crystal X-ray Crystallography: To provide the ultimate, unambiguous three-dimensional atomic arrangement of the molecule in the solid state.[10][11][12][13]

The logical workflow for this elucidation is as follows:

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[7][8][14]

¹H NMR Spectroscopy: Unveiling the Proton Landscape

Experimental Protocol:

-

Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it can solubilize a wide range of compounds and its residual proton signal does not typically interfere with the aromatic region.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Data Interpretation & Causality:

The expected ¹H NMR spectrum of this compound will exhibit three distinct signals:

-

A singlet in the aromatic region (δ 8.0-9.0 ppm): This corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6). Their chemical equivalence arises from the plane of symmetry through the C2-C5 axis. The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

A broad singlet (δ 5.0-7.0 ppm): This signal is assigned to the two protons of the amine (-NH₂) group. The broadness of this peak is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. Its chemical shift can be variable and concentration-dependent.

-

A sharp singlet (δ 3.0-3.5 ppm): This upfield signal corresponds to the three protons of the methyl (-CH₃) group in the methylsulfonyl substituent. Its integration value should be 3H relative to the other signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H4, H6 (Pyrimidine) | 8.0 - 9.0 | Singlet | 2H | Deshielded by aromatic ring nitrogens. |

| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet | 2H | Exchangeable protons, subject to quadrupole broadening. |

| -CH₃ (Methylsulfonyl) | 3.0 - 3.5 | Singlet | 3H | Aliphatic protons adjacent to an electron-withdrawing sulfonyl group. |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance (~1.1%).

Data Interpretation & Causality:

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 (Pyrimidine) | 160 - 170 | Attached to two electronegative nitrogens and the sulfonyl group. |

| C4, C6 (Pyrimidine) | 150 - 160 | Aromatic carbons adjacent to nitrogen. |

| C5 (Pyrimidine) | 120 - 130 | Carbon bearing the amine group. |

| -CH₃ (Methylsulfonyl) | 40 - 50 | Aliphatic carbon attached to the sulfonyl group. |

2D NMR Spectroscopy: Confirming Connectivity

To further solidify the structural assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

-

HSQC: This experiment correlates each proton with its directly attached carbon. It would confirm the assignments of the pyrimidine C4/H4 and C6/H6, and the methylsulfonyl -CH₃ group.[15]

-

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include the methyl protons showing a correlation to the C2 of the pyrimidine ring, unequivocally linking the methylsulfonyl group to this position.[15]

Mass Spectrometry: The Molecular Weight and Beyond

Mass spectrometry provides the exact molecular weight and elemental composition, which are critical for confirming the molecular formula.[7]

Experimental Protocol (High-Resolution ESI-MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode. The amine group is a likely site of protonation.

Data Interpretation & Causality:

-

Molecular Ion Peak: The expected monoisotopic mass of C₅H₇N₃O₂S is 189.0262. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 189.0262. High-resolution mass spectrometry can measure this mass with an accuracy of <5 ppm, which provides strong evidence for the elemental composition C₅H₇N₃O₂S.

-

Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[16][17] This would result in a fragment ion at m/z 125.0565, corresponding to the protonated 5-aminopyrimidine radical cation. This fragmentation provides strong evidence for the presence of the sulfonyl group.

Caption: Expected MS/MS fragmentation of this compound.

Single Crystal X-ray Crystallography: The Definitive Proof

While NMR and MS provide compelling evidence for the proposed structure, single crystal X-ray crystallography offers the most definitive and unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[10][11][12][13][18]

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point. The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[10]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This provides precise bond lengths, bond angles, and torsion angles.

Data Interpretation & Causality:

The resulting crystal structure would provide a visual, three-dimensional model of the molecule, confirming:

-

The connectivity of all atoms, corroborating the NMR data.

-

The geometry of the pyrimidine ring and the sulfonyl group.

-

The planarity of the pyrimidine ring.

-

Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

The successful determination of the crystal structure provides the highest level of confidence in the structural assignment and is often a requirement for regulatory submissions.

Conclusion: A Self-Validating System

The structure elucidation of this compound is a prime example of a self-validating analytical process. Each technique provides a unique and essential piece of information, and the convergence of this data creates a cohesive and irrefutable structural assignment.

-

NMR establishes the carbon-proton framework and connectivity.

-

MS confirms the elemental composition and provides fragmentation data consistent with the proposed structure.

-

X-ray Crystallography delivers the definitive, unambiguous three-dimensional structure.

By employing this integrated approach, researchers and drug development professionals can proceed with confidence, knowing that the molecular foundation of their work is sound. This rigorous approach to structural characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of new chemical entities destined for therapeutic use.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- Excillum. (n.d.). Small molecule crystallography.

- Pareek, A., et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 10, 1-13.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Industrial & Engineering Chemistry Research.

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).

- McPherson, A. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2826.

- Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(10), 1789-1799.

- ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives.

- Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3650.

- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.

- ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- Wikipedia. (n.d.). Sulfonamide.

- Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ResearchGate. (2025, August 10). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives.

- Solomyannii, R. N., et al. (2017). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Chemistry of Heterocyclic Compounds, 53(3), 407-413.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- MDPI. (2026, January 6). Computational Strategies Reshaping Modern Drug Discovery.

- Szymańska, E., et al. (2021). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 22(12), 6455.

- Tondi, D., et al. (2013). A Medicinal Chemistry Perspective on Structure-Based Drug Design and Development. In Structure-Based Drug Design (pp. 3-30). Humana Press.

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

- Advanced ChemBlocks. (n.d.). 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.

- PubChem. (n.d.). 2-Methylpyrimidin-5-amine.

- PubChem. (n.d.). Pyrimidin-5-amine.

- PubChem. (n.d.). US10981879, Example 104.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- NIH Molecular Libraries Program. (n.d.). Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction.

- Kletskii, M. E., et al. (1998). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 34(11), 1284-1288.

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. mdpi.com [mdpi.com]

- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. excillum.com [excillum.com]

- 12. rigaku.com [rigaku.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. emerypharma.com [emerypharma.com]

- 16. aaqr.org [aaqr.org]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-amine

Abstract

In the landscape of modern drug discovery and development, a profound understanding of the structural and electronic properties of key intermediates is paramount. 2-(Methylsulfonyl)pyrimidin-5-amine, a heterocyclic compound featuring a pyrimidine core, is an emerging building block in medicinal chemistry. Its strategic combination of a hydrogen bond-donating amino group and an electron-withdrawing methylsulfonyl group makes it a valuable synthon for creating complex molecular architectures with diverse pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's spectral signature to aid in its synthesis, purification, and downstream applications. The data presented herein is based on high-quality computational predictions, providing a robust framework for the interpretation of experimental results.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including approved drugs and clinical candidates. The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. The title compound, this compound, presents a unique electronic profile. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position significantly influences the electron density of the pyrimidine ring, while the amino group at the 5-position acts as a crucial hydrogen bond donor and a site for further chemical modification.

The accurate and unambiguous characterization of this molecule is the bedrock of its successful application in synthetic campaigns. Spectroscopic techniques such as NMR and MS provide a powerful arsenal for elucidating its structure and confirming its identity and purity. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that will serve as a reliable reference for researchers in the field.

Molecular Structure and Key Features

To appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data

The following spectroscopic data has been generated using advanced computational algorithms (ChemDraw v20.1 and ACD/Labs Percepta Platform) to provide a reliable prediction of the expected experimental values.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The proton NMR spectrum is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.45 | Singlet | 2H | H-4, H-6 |

| 6.10 | Broad Singlet | 2H | -NH₂ |

| 3.35 | Singlet | 3H | -SO₂CH₃ |

Interpretation:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are predicted to be chemically equivalent due to the plane of symmetry in the molecule, resulting in a single peak at approximately 8.45 ppm. The significant downfield shift is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the methylsulfonyl group.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 6.10 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

-

Methylsulfonyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group attached to the sulfonyl group are predicted to resonate as a sharp singlet at approximately 3.35 ppm.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-2 |

| 158.0 | C-4, C-6 |

| 135.0 | C-5 |

| 40.0 | -SO₂CH₃ |

Interpretation:

-

C-2: The carbon atom directly attached to the electron-withdrawing sulfonyl group and two nitrogen atoms is expected to be the most deshielded, with a predicted chemical shift around 162.5 ppm.

-

C-4 and C-6: Similar to the protons, the C-4 and C-6 carbons are chemically equivalent and are predicted to have a chemical shift of approximately 158.0 ppm.

-

C-5: The carbon atom bearing the amino group is predicted to resonate at around 135.0 ppm.

-

-SO₂CH₃: The carbon of the methyl group is expected to appear in the upfield region of the spectrum, at approximately 40.0 ppm.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 45 | [M - SO₂]⁺ |

| 108 | 60 | [M - SO₂CH₃]⁺ |

| 79 | 30 | [SO₂CH₃]⁺ |

Interpretation:

The predicted electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 187, corresponding to the molecular weight of this compound. Key fragmentation pathways would likely involve the loss of the sulfonyl group and the methylsulfonyl group, leading to the characteristic fragment ions observed in the table above.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: 3-4 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more for adequate signal-to-noise

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a suitable volatile solvent.

-

Instrumentation: Employ a high-resolution mass spectrometer with an electron ionization (EI) source.

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 50-300

-

Synthesis and Spectroscopic Verification Workflow

The synthesis of this compound typically involves a two-step process starting from a suitable precursor, followed by spectroscopic characterization to confirm the structure and purity of the final product.

Figure 2: General workflow for the synthesis and spectroscopic verification.

Conclusion

This technical guide provides a detailed overview of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The provided interpretations and experimental protocols offer a solid foundation for researchers working with this important pharmaceutical intermediate. While the data presented is computational, it serves as a highly reliable reference for the identification and characterization of this compound in a laboratory setting, thereby facilitating its use in the synthesis of novel therapeutic agents.

References

- PerkinElmer Informatics. (2020). ChemDraw Professional (Version 20.1) [Computer software].

- Advanced Chemistry Development, Inc. (n.d.). ACD/Spectrus Platform.

- National Center for Biotechnology Information. (n.d.). PubChem.

An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and result in inadequate in vivo exposure.

This guide focuses on 2-(Methylsulfonyl)pyrimidin-5-amine, a molecule of interest in medicinal chemistry due to its structural motifs—a pyrimidine core, an amino group, and a methylsulfonyl substituent—which are prevalent in pharmacologically active compounds. Understanding and characterizing the solubility of this compound is paramount for its successful development. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the implications of its solubility profile in a drug development context.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various experimental and physiological systems.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇N₃O₂S

-

Molecular Weight: 173.19 g/mol

-

Appearance: Expected to be a solid at room temperature.

The structure of this compound, characterized by a heterocyclic aromatic pyrimidine ring, a basic amino group, and a polar, electron-withdrawing methylsulfonyl group, dictates its solubility behavior. The presence of the amino group and nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding with protic solvents like water, which would suggest some degree of aqueous solubility[1]. Conversely, the overall molecular structure has aromatic character which can contribute to its solubility in organic solvents[1].

Sources

A Technical Guide to the Hydrolytic Stability of 2-(Methylsulfonyl)pyrimidin-5-amine

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the hydrolytic stability of 2-(methylsulfonyl)pyrimidin-5-amine. Addressed to researchers, scientists, and drug development professionals, this document details the chemical principles governing its stability, outlines a robust experimental protocol for forced degradation studies in accordance with ICH guidelines, and discusses the interpretation of kinetic data. By explaining the causality behind experimental choices and grounding protocols in established analytical standards, this guide serves as a practical resource for predicting shelf-life, identifying potential degradation products, and ensuring the development of stable, safe, and effective molecules.

Introduction: The Critical Role of Hydrolytic Stability

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, including anticancer agents like Imatinib and 5-Fluorouracil.[1] The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and an excellent leaving group, making its position on the pyrimidine ring a site of high reactivity.[2]

Hydrolytic stability—the resistance of a chemical compound to break down in the presence of water—is a cornerstone of drug development and chemical product formulation.[3][4] For a pharmaceutical agent, poor hydrolytic stability can lead to a reduced shelf-life, loss of potency, and the formation of potentially toxic degradation products.[5] Therefore, a thorough understanding of the hydrolytic degradation pathways and kinetics of this compound is not merely an academic exercise; it is a critical step in risk assessment and quality control.

This guide provides the scientific principles and field-proven methodologies required to rigorously assess the hydrolytic stability of this molecule. The protocols described herein are designed to be self-validating systems, integrating best practices from the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[6][7]

Chemical Principles: Understanding Susceptibility to Hydrolysis

The hydrolytic degradation of this compound is primarily governed by a nucleophilic aromatic substitution (SNAr) mechanism.[8] Several key structural features dictate this reactivity:

-

Activated Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[9] This deficiency is significantly amplified by the potent electron-withdrawing nature of the methylsulfonyl group at the C2 position.[10]

-

Excellent Leaving Group: The methylsulfonyl group is an effective leaving group.[2][11] Upon nucleophilic attack, it can depart as the stable methanesulfinate anion (CH₃SO₂⁻).

-

Site of Attack: The C2 carbon, bonded to the sulfonyl group, is the most electrophilic center and the primary target for nucleophilic attack by water or hydroxide ions.

The overall reaction is pH-dependent. Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the C2 position. Under acidic conditions, protonation of a ring nitrogen can further activate the ring toward attack by the weaker nucleophile, water (H₂O). Some studies on similar 2-sulfonylpyrimidines have noted pH-dependent hydrolysis, with slow degradation observed in buffered solutions.[12]

Experimental Design: A Forced Degradation Protocol

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[5][13] The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[13]

Objective

To determine the rate of hydrolysis of this compound across a range of pH values and temperatures, identify the primary hydrolytic degradation product, and calculate the degradation kinetics.

Materials & Equipment

-

This compound (API)

-

HPLC-grade Acetonitrile and Water

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (for peak identification)

-

Thermostatically controlled water bath or oven

Step-by-Step Methodology

-

Preparation of Buffer Solutions:

-

Prepare 0.1 M buffer solutions for pH 4.0, 7.0, and 9.0 using appropriate combinations of HCl, NaOH, and phosphate salts.

-

Rationale: This pH range covers acidic, neutral, and basic conditions, providing a comprehensive view of the molecule's stability profile as susceptibility to hydrolysis is often pH-dependent.[13]

-

-

Preparation of Stock & Study Solutions:

-

Prepare a concentrated stock solution of the API in a suitable organic solvent (e.g., Acetonitrile) at 1 mg/mL.

-

For each pH condition, spike a known volume of the stock solution into the pre-heated buffer to achieve a final concentration of approximately 50-100 µg/mL. The final percentage of the organic solvent should be kept low (<5%) to avoid impacting the aqueous hydrolysis.

-

Rationale: Using a stock solution ensures accurate and consistent starting concentrations. Keeping the organic solvent content minimal ensures that the study reflects true aqueous hydrolysis.

-

-

Stress Conditions & Sampling:

-

Incubate the study solutions at an elevated temperature, such as 50°C, to accelerate degradation.[3][13]

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the degradation by diluting the aliquot in the mobile phase or a neutralizing buffer and store at a low temperature (e.g., 4°C) prior to analysis.

-

Rationale: Accelerated conditions allow for observable degradation within a practical timeframe.[7] A structured time-point schedule is crucial for accurate kinetic modeling.

-

-

Analytical Method - HPLC:

-

Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method must be used. This method must be capable of separating the parent compound from its degradation products.

-

Example Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the parent and degradants have significant absorbance.

-

Injection Volume: 10 µL

-

-

System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the precision and reliability of the analytical system.

-

Rationale: A validated, stability-indicating method is the cornerstone of any degradation study, ensuring that the decrease in the parent peak area is accurately quantified and not masked by co-eluting degradants.[13]

-

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the hydrolytic stability assessment.

Caption: Experimental workflow for hydrolytic stability testing.

Data Analysis and Interpretation

Degradation Kinetics

The degradation of the parent compound often follows pseudo-first-order kinetics, where the concentration of water is in vast excess and considered constant. The rate of degradation can be described by the equation:

ln[A] = ln[A]₀ - kt

Where:

-

[A] is the concentration of the API at time t.

-

[A]₀ is the initial concentration of the API.

-

k is the pseudo-first-order rate constant.

A plot of ln[A] versus time will yield a straight line with a slope of -k. The half-life (t₁/₂) can then be calculated as:

t₁/₂ = 0.693 / k

Table 1: Hypothetical Hydrolytic Degradation Data at 50°C

| pH | Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hr) |

|---|---|---|

| 4.0 | 0.005 | 138.6 |

| 7.0 | 0.012 | 57.8 |

| 9.0 | 0.085 | 8.2 |

Rationale: The quantitative data summarized in a table allows for easy comparison of stability across different pH conditions, clearly showing that degradation is significantly accelerated under basic conditions in this hypothetical example.

Degradation Pathway Postulation

The primary degradation pathway for this compound is the hydrolysis of the C-SO₂CH₃ bond. This SNAr reaction results in the displacement of the methylsulfonyl group by a hydroxyl group, yielding 2-hydroxypyrimidin-5-amine and methanesulfinic acid.

LC-MS analysis is crucial for confirming this pathway. The mass of the degradation product should correspond to the proposed structure, and fragmentation patterns can provide further structural evidence. Studies on similar 2-sulfonylpyrimidines have unambiguously shown this transformation to the corresponding pyrimidin-2-ol byproduct.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Stability Testing: Pharmaceutical Stability Testing Pro Guide (ICH Q1A[R2]) – Pharma Stability [pharmastability.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Sulfone - Wikipedia [en.wikipedia.org]

- 11. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to the Electrophilicity of 2-Sulfonylpyrimidine Scaffolds

Abstract

In the landscape of targeted covalent inhibitors (TCIs), the demand for electrophilic warheads with tunable reactivity, high stability, and profound selectivity is paramount. Traditional Michael acceptors like acrylamides, while foundational, present challenges in stability and selectivity.[1] This guide provides an in-depth technical analysis of 2-sulfonylpyrimidines (2-SPs), an emerging class of heteroaromatic sulfones that function as highly versatile and tunable electrophiles for cysteine-directed covalent modification. We will explore the core chemical principles governing their reactivity, provide field-proven experimental protocols for their characterization, and contextualize their application with contemporary case studies, establishing 2-SPs as a superior alternative for the modern drug developer.

Introduction: Beyond Traditional Michael Acceptors

The renaissance in covalent drug discovery has been driven by the success of drugs like Ibrutinib, which leverages an acrylamide warhead to achieve potent and durable target inhibition.[1][2] However, the broad reactivity profile of Michael acceptors can lead to off-target effects and stability issues.[2][3] This has catalyzed the search for new electrophilic motifs that offer greater control over reactivity.

Heteroaromatic sulfones, particularly the 2-sulfonylpyrimidine (2-SP) scaffold, have emerged as exceptional candidates for the metal-free, chemoselective arylation of cysteine residues.[4][5] Unlike the conjugate addition mechanism of acrylamides, 2-SPs react via a nucleophilic aromatic substitution (SNAr) mechanism. This distinction is critical, as it provides a fundamentally different and highly tunable platform for designing next-generation TCIs.[6] The 2-SP scaffold offers excellent aqueous stability and solubility compared to more hydrophobic reagents, a key advantage for biological assays.[4][7]

The Chemistry and Mechanism of 2-Sulfonylpyrimidines

Synthesis and Core Structure

The 2-sulfonylpyrimidine scaffold is synthetically accessible, typically prepared through the oxidation of a corresponding 2-thiopyrimidine or 2-sulfinylpyrimidine precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This straightforward synthesis allows for the facile creation of diverse libraries of 2-SP analogs for structure-activity relationship (SAR) studies.[4]

The SNAr Mechanism: A Two-Step Process

The electrophilicity of the 2-SP scaffold is centered at the C2 position of the pyrimidine ring. The reaction with a nucleophilic cysteine residue proceeds via a bimolecular SNAr mechanism.[6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate. The deprotonated thiolate anion of a cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine. This is typically the rate-determining step. The electron-withdrawing nature of the pyrimidine ring and the potent sulfonyl group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[8][9]

Step 2: Elimination of the Sulfinate Leaving Group. The aromaticity of the pyrimidine ring is restored through the rapid elimination of the sulfinate (R-SO2-) moiety, which is an excellent leaving group. This results in a stable thioether bond between the pyrimidine ring and the cysteine residue.[6]

The reaction is highly chemoselective for thiols, with no significant reactivity observed with other nucleophilic amino acids like lysine or serine under physiological conditions.[4][5]

Caption: SNAr mechanism of 2-sulfonylpyrimidine with a cysteine thiolate.

The Hallmarks of a Superior Warhead: Tunability and Stability

A key advantage of the 2-SP scaffold is its remarkable "tunability." The electrophilicity of the C2 position can be precisely modulated by installing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring.[2][4] This allows for the fine-tuning of reactivity over an astonishing nine orders of magnitude.[4][5][7]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the C2 carbon, leading to faster reaction rates.[9]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or amino (-NH₂) groups decrease electrophilicity, resulting in slower, more controlled reactions.[4]

This level of control is a significant asset in drug development, enabling the optimization of a warhead's reactivity to match the specific biological context—balancing on-target potency with off-target selectivity to minimize toxicity.[10]

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k) for the reaction of various substituted 2-sulfonylpyrimidines with the model thiol, L-glutathione (GSH), providing a quantitative illustration of this tunability.

| Compound | Substituent (R) at C5 | Rate Constant (k) M⁻¹s⁻¹ | Relative Reactivity |

| 1 | -H (Reference) | ~1.0 x 10⁻² | 1x |

| 2 | -Cl | ~5.0 x 10⁻¹ | 50x |

| 3 | -CF₃ | ~2.5 x 10⁰ | 250x |

| 4 | -NO₂ | ~1.0 x 10¹ | 1000x |

| 5 | -OCH₃ | ~2.0 x 10⁻³ | 0.2x |

Data are representative and compiled from trends reported in the literature.[4][7]

Experimental Protocols for Characterization

Trustworthiness in covalent inhibitor development hinges on robust, reproducible methods for characterizing reactivity and confirming the covalent modification.

Protocol: Kinetic Analysis of Reactivity via ¹H NMR Spectroscopy

This protocol provides a reliable method for determining the second-order rate constant of a 2-SP compound with a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).[4][7]

Objective: To quantify the rate of reaction between a 2-SP and a model thiol.

Materials:

-

2-Sulfonylpyrimidine test compound

-

N-acetylcysteine methyl ester (NACME) or L-Glutathione (GSH)

-

Potassium phosphate buffer (KPi), 100 mM, pH 7.0

-

d⁶-DMSO (for NMR lock)

-

NMR tubes and spectrometer (≥400 MHz)

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the 2-SP compound in d⁶-DMSO. Prepare a 200 mM stock solution of the thiol (NACME or GSH) in KPi buffer.

-

Reaction Setup: In an NMR tube, add 450 µL of KPi buffer. Add 25 µL of the 2-SP stock solution to achieve a final concentration of 1 mM.

-

Initiate Reaction: Add 50 µL of the 200 mM thiol stock solution to the NMR tube (final concentration 10 mM), creating pseudo-first-order conditions. Immediately vortex the tube and place it in the NMR spectrometer.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes for fast reactions, or every 30-60 minutes for slow reactions) for several half-lives.

-

Data Analysis:

-

Identify distinct, well-resolved proton signals for both the starting 2-SP compound and the S-arylated product.

-

Integrate these signals at each time point.

-

Plot the natural logarithm of the normalized integral of the starting material peak (ln[2-SP]) versus time.

-

The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-kobs).

-

Calculate the second-order rate constant (k) using the equation: k = kobs / [Thiol].

-

Self-Validation: The simultaneous decrease in the reactant signal and the stoichiometric increase in the product signal provides an internal validation of the reaction's progress and specificity.[4]

Protocol: Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry

Objective: To confirm that the inhibitor forms a covalent bond with the target protein.

Materials:

-

Purified target protein

-

2-SP inhibitor

-

Reaction buffer (e.g., HEPES or PBS, pH 7.4)

-

LC-MS system (e.g., ESI-Q-TOF)

-

Desalting column (e.g., C4 ZipTip)

Methodology:

-

Incubation: Incubate the target protein (e.g., at 1-5 µM) with a molar excess of the 2-SP inhibitor (e.g., 5-10 fold excess) in the reaction buffer at room temperature or 37°C for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Sample Cleanup: Desalt the protein samples using a C4 ZipTip to remove unreacted inhibitor and buffer salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

-

Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum over a relevant m/z range.

-

Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass. Compare the mass of the inhibitor-treated protein with the vehicle-treated control. A mass shift corresponding to the molecular weight of the pyrimidine portion of the inhibitor (minus the sulfonyl leaving group) confirms covalent modification.

Applications in Drug Discovery: A Case Study with Bruton's Tyrosine Kinase (BTK)

The utility of the 2-SP scaffold is best demonstrated by its application as a direct replacement for the acrylamide warhead in known TCIs. A compelling example is the inhibition of Bruton's Tyrosine Kinase (BTK), the target of the FDA-approved drug Ibrutinib.[2][3]

Researchers successfully replaced the acrylamide group of Ibrutinib with a series of functionalized 2-sulfonylpyrimidine moieties.[1][2] Through iterative design, they developed 2-SP derivatives that inhibited BTK at low nanomolar concentrations, on par with Ibrutinib itself, both in biochemical assays and in cellular models.[2][3]

Notably, certain 2-SP derivatives exhibited improved plasma stability and a more selective off-target profile across a panel of 135 tyrosine kinases compared to the parent drug.[2][3] This proof-of-concept study powerfully highlights the potential of the 2-SP scaffold to generate TCIs with enhanced pharmacological properties.[1]

Caption: A typical workflow for developing 2-SP-based covalent inhibitors.

Conclusion

The 2-sulfonylpyrimidine scaffold represents a significant advancement in the field of covalent drug design. Its SNAr-based mechanism, exquisite tunability, high stability, and proven applicability make it an authoritative choice for researchers aiming to overcome the limitations of traditional electrophiles. By offering precise control over reactivity, 2-SPs enable the development of highly selective and potent targeted covalent inhibitors, expanding the arsenal of tools available to tackle challenging drug targets. The continued exploration of this versatile warhead promises to deliver a new generation of covalent therapeutics with improved safety and efficacy profiles.[4][7]

References

- Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

- Wilke, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences.

- Ambrogio, C., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.

- Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis.

- Ambrogio, C., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed.

- Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society.

- Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. PubMed.

- Baud, M. G. J., et al. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Research Square.

- Wang, Z., et al. (2022). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B.

- Zambaldo, C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society.

- Motiwala, H. F., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. ResearchGate.

- Li, L., et al. (2021). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. Journal of Medicinal Chemistry.

- Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications.

- Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.

Sources

- 1. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2-(Methylsulfonyl)pyrimidin-5-amine with Nucleophiles

Foreword

In the landscape of modern drug discovery and covalent inhibitor design, pyrimidine scaffolds functionalized with sulfonyl groups have emerged as a class of tunable electrophiles. Their reactivity towards biological nucleophiles, particularly cysteine residues, can be exquisitely controlled by the electronic nature of substituents on the pyrimidine ring. This guide provides a comprehensive technical analysis of 2-(methylsulfonyl)pyrimidin-5-amine, a molecule where the interplay of activating and deactivating groups dictates its chemical behavior. We will delve into the core principles governing its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold or understand its inherent stability.

The Pyrimidine Core in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). For a successful SNAr reaction to occur, two key features are generally required:

-

A Good Leaving Group: The substituent to be replaced must be able to depart as a stable anion.

-

Activation of the Ring: The aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile.

The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group due to the stability of the resulting methanesulfinate anion. Furthermore, its strong electron-withdrawing nature via both inductive and resonance effects significantly activates the C2 position of the pyrimidine ring for nucleophilic attack.

The generally accepted mechanism for the SNAr reaction on a 2-sulfonylpyrimidine proceeds through a two-step addition-elimination pathway.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-sulfonylpyrimidine.

The initial attack of the nucleophile (Nu:⁻) on the C2 carbon is typically the rate-determining step, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the sulfonyl group. The aromaticity is then restored in a fast step by the elimination of the methanesulfinate leaving group.

The Decisive Role of the 5-Amino Group: An Exercise in Deactivation

While the 2-methylsulfonyl group strongly activates the pyrimidine ring for SNAr, the substituent at the C5 position plays a critical, often overriding, role in modulating the final reactivity. In the case of this compound, the amino group (-NH₂) at the C5 position acts as a powerful electron-donating group (+M effect) through resonance.

This electron-donating character has a profound deactivating effect on the ring's susceptibility to nucleophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the pyrimidine ring, increasing the electron density at the C2, C4, and C6 positions. This increased electron density repels incoming nucleophiles, significantly raising the activation energy for the formation of the Meisenheimer complex.

Figure 2: Resonance effect of the 5-amino group, increasing electron density at the C2 position and deactivating it towards nucleophilic attack.

Reactivity Landscape with Various Nucleophiles

The strong deactivating effect of the 5-amino group renders this compound remarkably unreactive towards a wide range of nucleophiles under standard SNAr conditions.

-

Thiol Nucleophiles: Extensive studies on the reactivity of 2-sulfonylpyrimidines for cysteine arylation have demonstrated this lack of reactivity. In a direct comparison, while the unsubstituted 2-methylsulfonylpyrimidine reacts readily with thiol-containing molecules like glutathione, the 5-amino substituted analog is completely inert under the same conditions. This has been described as the -NH₂ group "completely switching off reactivity".

-

Amine Nucleophiles: The electron-donating effect of the 5-amino group also significantly hinders reactions with amine nucleophiles. In general, for SNAr reactions on pyrimidine rings, an electron-withdrawing group is necessary to facilitate substitution by amines. For instance, the reaction of 2,4-dichloropyrimidines with amines is significantly more facile when an electron-withdrawing group is present at the C5 position.[1][2] The presence of the electron-donating 5-amino group makes the displacement of the 2-methylsulfonyl group by another amine highly unfavorable.

-

Alkoxide Nucleophiles: Similar to other nucleophiles, alkoxides are generally ineffective at displacing the methylsulfonyl group from this compound. Successful SNAr reactions with alkoxides on pyrimidine systems typically require strong activation from electron-withdrawing groups.

Comparative Reactivity Analysis

To contextualize the profound deactivating effect of the 5-amino group, it is instructive to compare the reactivity of 2-(methylsulfonyl)pyrimidine with various substituents at the C5 position. The data below, primarily from studies using thiol nucleophiles (e.g., glutathione, GSH), illustrates a reactivity spectrum spanning several orders of magnitude.

| 5-Substituent (X) | Electronic Effect | Reactivity towards Thiol Nucleophiles | Relative Rate Constant (approx.) |

| -NO₂ | Strong Electron-Withdrawing | Extremely High | > 1,000,000 |

| -COOMe | Strong Electron-Withdrawing | Very High | ~800,000 |

| -CF₃ | Strong Electron-Withdrawing | High | ~30,000 |

| -H | Neutral (Reference) | Moderate | 1 |

| -OCH₃ | Strong Electron-Donating | No Reaction Observed | << 1 |

| -NH₂ | Strong Electron-Donating | No Reaction Observed | << 1 |

Data synthesized from principles and results reported in Bioconjugate Chemistry (2023).

This comparative data underscores a critical design principle for medicinal chemists: the C5 position is a master regulator of the electrophilicity of the C2 position on a pyrimidine ring. While electron-withdrawing groups can produce highly reactive "warheads" for covalent modification, electron-donating groups like the amino substituent effectively "safe-guard" the scaffold from nucleophilic attack.

Synthetic Considerations: A Validated Protocol

The synthesis of this compound is typically achieved in a two-step sequence starting from the corresponding 5-nitropyrimidine precursor. The process involves the reduction of the nitro group to an amine, followed by the oxidation of a thioether to the target sulfone.

Figure 3: Synthetic workflow for the preparation of this compound.

Experimental Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-5-amine

This protocol is adapted from a procedure reported for the reduction of a substituted nitropyrimidine.[3]

-

Reagents and Equipment:

-

2-(Methylthio)-5-nitropyrimidine

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Iron powder (Fe)

-

Ethyl Acetate (EA)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

To a stirred solution of 2-(methylsulfanyl)-5-nitropyrimidine (1.0 eq) in ethanol, add glacial acetic acid.

-

Under a nitrogen atmosphere, add iron powder (10.0 eq) portion-wise at room temperature.

-

Heat the resulting mixture to 80°C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylthio)pyrimidin-5-amine, which can be used in the next step without further purification.

-

Experimental Protocol 2: Oxidation to this compound

This is a general and reliable protocol for the oxidation of aryl thioethers to sulfones.

-

Reagents and Equipment:

-

2-(Methylthio)pyrimidin-5-amine

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by TLC.

-